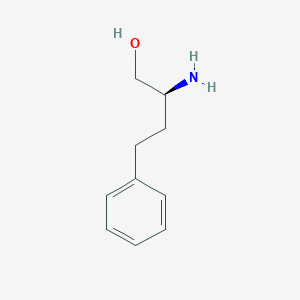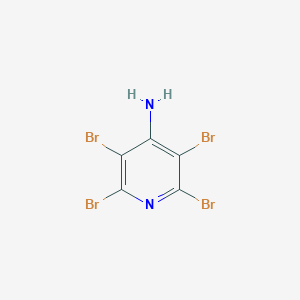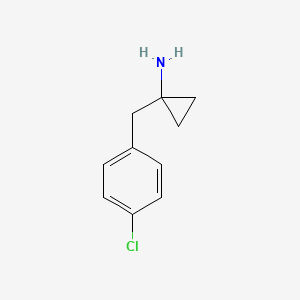
(2S)-2-amino-4-phenyl-1-butanol
Übersicht
Beschreibung
“(2S)-2-amino-4-phenyl-1-butanol” is a chemical compound with the molecular formula C10H15NO . It is also known by other names such as Benzenebutanol, β-amino-, (βS)-, and homophenylalaninol .
Molecular Structure Analysis
The molecular structure of “(2S)-2-amino-4-phenyl-1-butanol” consists of a butanol backbone with an amino group at the second carbon and a phenyl group at the fourth carbon . The molecular weight of the compound is 165.23 g/mol .Physical And Chemical Properties Analysis
“(2S)-2-amino-4-phenyl-1-butanol” has a molecular weight of 165.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
- (2S,3S)-N-Cbz-3-amino-1-chloro-4-phenyl-2-butanol, a derivative of (2S)-2-amino-4-phenyl-1-butanol, is an important intermediate in synthesizing HIV protease inhibitors (Zhang Guan-yong, 2006).
NMR Applications
- The derivatives (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, structurally similar to (2S)-2-amino-4-phenyl-1-butanol, are synthesized for sensitive applications in 19F NMR (Caitlin M. Tressler, Neal J. Zondlo, 2014).
Molecular Dynamics and Properties
- Isomers like 1-phenyl-2-butanol and 2-phenyl-1-butanol, similar to (2S)-2-amino-4-phenyl-1-butanol, are studied using molecular dynamics, highlighting their structural and dynamical properties (S. Kołodziej et al., 2020).
Corrosion Inhibition
- Phenyl aldehyde layers functionalized with 2-amino-1-butanol exhibit significant anticorrosion properties, suggesting potential applications for (2S)-2-amino-4-phenyl-1-butanol in similar contexts (Ana Chira, B. Bucur, G. Radu, 2021).
Biotechnology and Microbial Engineering
- In biotechnology, derivatives like 1-butanol and 1-propanol, structurally related to (2S)-2-amino-4-phenyl-1-butanol, are produced using microbial engineering, indicating potential biotechnological applications (C. Shen, J. Liao, 2008).
Chirality and Hydrogen Bonding Studies
- The chirality of compounds like (±)2-naphthyl-1-ethanol and (±)2-amino-1-butanol, similar to (2S)-2-amino-4-phenyl-1-butanol, is studied for their roles in inter and intramolecular hydrogen bonding (N. Seurre et al., 2004).
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-phenylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOVQMCZKLAKJ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-4-phenyl-1-butanol | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B3256389.png)

![Acetamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3256407.png)





![1H-Imidazole, 1-[(4-chlorophenyl)diphenylmethyl]-, hydrochloride (1:1)](/img/structure/B3256451.png)


![6-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3256458.png)